molecular formula C6H10ClN3O2 B2728043 5-(1-Aminocyclopropyl)imidazolidine-2,4-dione;hydrochloride CAS No. 2375259-64-4

5-(1-Aminocyclopropyl)imidazolidine-2,4-dione;hydrochloride

Cat. No. B2728043
CAS RN: 2375259-64-4
M. Wt: 191.62
InChI Key: GQPBJHSNPJWCTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Aminocyclopropyl)imidazolidine-2,4-dione hydrochloride is a chemical compound with the CAS Number: 2375259-64-4 . It is available for purchase from various chemical suppliers .


Synthesis Analysis

The synthesis of imidazolidin-2,4-dione derivatives has been studied extensively. A common method involves the reaction of amino acids with C-phenylglycine, phenyl isocyanate, and phenyl isothiocyanate . This process yields a variety of imidazolidinic derivatives, including 5-(1-Aminocyclopropyl)imidazolidine-2,4-dione hydrochloride .

Scientific Research Applications

Synthesis and Antidepressant Activity

One study focuses on the synthesis and potential antidepressant activity of related compounds. For instance, the preparation and evaluation of 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione, which exhibited potential antidepressant activity without significant monoamine oxidase inhibitory activity, suggests a unique mechanism of action distinct from tricyclic antidepressants and monoamine oxidase inhibitors (Wessels, Schwan, & Pong, 1980).

Glycolurils and Their Analogues

Glycolurils, which are structurally related to imidazolidine diones, have found applications in various scientific and technological fields, including pharmacology. These compounds serve as pharmacologically active agents with antibacterial, nootropic, and neurotropic properties. They are also utilized as building blocks in supramolecular chemistry, demonstrating the versatility of this chemical framework in contributing to diverse areas of research (Kravchenko, Baranov, & Gazieva, 2018).

Cannabinoid Receptor Agonist Research

Research into cannabinoid CB2 receptor agonists has led to the characterization of compounds structurally similar to 5-(1-Aminocyclopropyl)imidazolidine-2,4-dione hydrochloride. These studies are crucial for understanding the peripheral effects of cannabinoid receptor agonists, highlighting the potential for developing novel treatments for conditions like nephrotoxicity without central nervous system side effects (Mukhopadhyay et al., 2016).

Structural and Stability Studies

Investigations into the stability and structure of N-heterocyclic carbene precursors, which include imidazolidine-2,4-diones, shed light on their reactivity and potential applications in organic synthesis and medicinal chemistry. Such studies are vital for the development of new catalysts and pharmaceutical agents (Hobbs et al., 2010).

Mechanism of Action

While the specific mechanism of action for 5-(1-Aminocyclopropyl)imidazolidine-2,4-dione hydrochloride is not explicitly stated in the literature, imidazolidin-2,4-dione derivatives are known to exhibit a wide range of pharmacological activities . These compounds have been found to have antibacterial, antifungal, anti-inflammatory, and analgesic activities .

Future Directions

Imidazolidin-2,4-dione derivatives, such as 5-(1-Aminocyclopropyl)imidazolidine-2,4-dione hydrochloride, continue to be a subject of interest in pharmaceutical research due to their wide range of biological activities . Future research may focus on further exploring their potential therapeutic applications and improving their synthesis methods .

properties

IUPAC Name

5-(1-aminocyclopropyl)imidazolidine-2,4-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c7-6(1-2-6)3-4(10)9-5(11)8-3;/h3H,1-2,7H2,(H2,8,9,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPBJHSNPJWCTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2C(=O)NC(=O)N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.